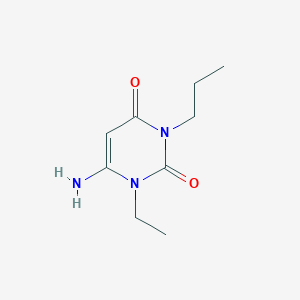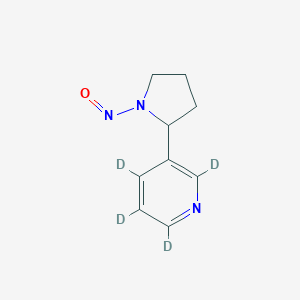
4-Nitrophenyl ethylcarbamate
Descripción general
Descripción
4-Nitrophenyl ethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to an ethylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
Target of Action
Carbamates, in general, are known to interact with a wide range of enzymes and receptors . For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors .
Mode of Action
The carbamate group in 4-Nitrophenyl ethylcarbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to interact with its targets in a specific manner.
Biochemical Pathways
Carbamates are known to serve biological systems in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine .
Pharmacokinetics
Carbamates are known for their chemical stability and capability to permeate cell membranes , which could potentially impact the bioavailability of this compound.
Result of Action
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Action Environment
It’s known that the reduction of 4-nitrophenol, a related compound, can be dramatically affected by the presence of alcohols in the reaction medium .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl ethylcarbamate interacts with various enzymes and proteins. For instance, it has been found to exhibit significant binding modes with DNA Gyrase A . The nature of these interactions is primarily through a simple nucleophilic substitution reaction .
Cellular Effects
The effects of this compound on cells have been studied in vitro. It has shown promising antibacterial activity against various bacterial strains such as B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa . It also exhibits antifungal activity against A. niger, A. flavus, and R. arrhizus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA Gyrase A . Molecular docking studies have revealed that the compound exhibits significant binding modes with high dock scores .
Temporal Effects in Laboratory Settings
It has been synthesized and characterized using IR, NMR, Mass spectra, and CHN analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl ethylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and ethylamine.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylcarbamate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: 4-Nitrophenol and ethylamine.
Reduction: 4-Aminophenyl ethylcarbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
Aplicaciones Científicas De Investigación
4-Nitrophenyl ethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for chemists.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of 4-nitrophenyl ethylcarbamate.
4-Nitrophenyl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
4-Nitrophenyl cyclopropylcarbamate: Used in the synthesis of pharmaceutical compounds like lenvatinib.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a nitro group and an ethylcarbamate moiety. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
(4-nitrophenyl) N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUXGCDXMKCVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170019 | |
| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17576-41-9 | |
| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)






![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)





